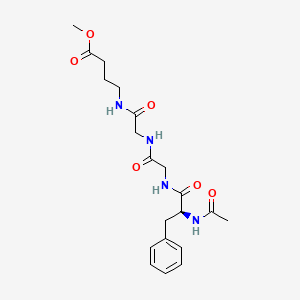
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is a synthetic compound with the molecular formula C20H28N4O6 It is known for its complex structure, which includes an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The process often includes:
Acetylation: The phenylalanine residue is acetylated using acetic anhydride in the presence of a base such as pyridine.
Peptide Bond Formation: The glycyl group is introduced through peptide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Methoxy-oxobutyl Side Chain Addition: The methoxy-oxobutyl group is added via an esterification reaction, using methoxyacetic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding protected amino acids and deprotecting them as needed. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in modulating biological pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated phenylalanine residue may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy-oxobutyl side chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated amino acid used in peptide synthesis.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
N-Acetyl-L-alanine: Another acetylated amino acid with different side chain properties.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is unique due to its combination of an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
827612-06-6 |
|---|---|
Molecular Formula |
C20H28N4O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H28N4O6/c1-14(25)24-16(11-15-7-4-3-5-8-15)20(29)23-13-18(27)22-12-17(26)21-10-6-9-19(28)30-2/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,21,26)(H,22,27)(H,23,29)(H,24,25)/t16-/m0/s1 |
InChI Key |
SZPVQSMQIYIOBS-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















